The compound of interest, "[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate," is structurally related to a class of compounds that have been synthesized and studied for their potential therapeutic applications. Research has focused on derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, which have shown promise as histone deacetylase inhibitors (HDACIs) and have been evaluated for their antiproliferative properties against cancer cells1. Additionally, studies on (E)-1-phenylbut-1-en-3-ones have revealed cytotoxic activity against human leukemia cell lines, suggesting a broader potential for these compounds in cancer therapy4.
[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate possesses a triphenylethylene core structure, characterized by three phenyl rings connected to a central ethylene moiety. [, ] One phenyl ring is substituted with a 2,2-dimethylpropanoate group at the para position. Another phenyl ring bears a hydroxyl group at the para position, while the third phenyl ring is substituted with an ethyl group at the alpha position of the ethylene bridge. The stereochemistry of the double bond within the butene chain is specified as (E), indicating a trans configuration.
The mechanism of action for these compounds involves the inhibition of specific cellular pathways that are crucial for cancer cell proliferation. For instance, derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been shown to act through the HSP90 and TRAP1 mediated signaling pathways, leading to selective apoptosis in cancer cells without affecting normal cells1. Molecular docking studies have further supported the inhibitory action of these compounds on HCT-116 colon cancer cells, with certain derivatives demonstrating high selectivity and potency1. Similarly, novel metal complexes derived from these derivatives have been proposed as CDK8 kinase inhibitors, providing a potential mechanism for their antitumor activities3.
The primary application of these compounds is in the field of cancer therapy. The derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have shown significant inhibitory effects on colon cancer cells, with some compounds achieving low micromolar IC50 values, indicating strong antiproliferative activity1. The metal complexes of these derivatives have also demonstrated cytotoxic activity against colorectal carcinoma cells, further highlighting their potential as cancer therapeutics3.
The cytotoxic properties of (E)-1-phenylbut-1-en-3-ones against leukemia cell lines open up avenues for drug development targeting various forms of cancer. The structure-activity relationship (SAR) studies of these compounds can lead to the synthesis of more potent analogs with improved selectivity and reduced toxicity4.
The autoxidation of related compounds, such as 2-(4-hydroxyphenyl)-3,3-dimethylmethylenecyclopropane, has been studied to understand the radical stabilizing ability of the phenoxide group. These findings contribute to the broader chemical research on radical reactions and may inform the design of new compounds with enhanced stability and reactivity2.
CAS No.: 612-15-7
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7